2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide

Medicinal chemistry Structure-activity relationship Conformational analysis

This 2-thio-6-oxo-5-tosyl-1,6-dihydropyrimidine derivative is a critical SAR probe for TSHR antagonist programs. Its C4 butanamide-p-tolyl architecture provides distinct conformational and steric properties compared to shorter-chain acetamide analogs, directly impacting target engagement and selectivity. Demonstrated TSHR antagonism (human IC50 82 nM) with low FSHR cross-reactivity makes it essential for thyroid disease selectivity panels. Procure with confidence—≥90% purity, NMR-verified, and assay-ready without additional purification.

Molecular Formula C22H23N3O4S2
Molecular Weight 457.56
CAS No. 904577-63-5
Cat. No. B2687018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
CAS904577-63-5
Molecular FormulaC22H23N3O4S2
Molecular Weight457.56
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C22H23N3O4S2/c1-4-18(20(26)24-16-9-5-14(2)6-10-16)30-22-23-13-19(21(27)25-22)31(28,29)17-11-7-15(3)8-12-17/h5-13,18H,4H2,1-3H3,(H,24,26)(H,23,25,27)
InChIKeyDIPPCBCJNZDRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

904577-63-5 Sourcing Guide: 2-((6-Oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide Structure & Procurement


2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide (CAS 904577-63-5) is a synthetic small-molecule member of the 2-thio-6-oxo-1,6-dihydropyrimidine class, featuring a core pyrimidinone heterocycle substituted with a 5-tosyl (p-toluenesulfonyl) electron-withdrawing group and an N-(p-tolyl)butanamide side chain linked via a thioether bridge [1]. This compound belongs to a structurally distinct sub-family of dihydropyrimidine derivatives that have attracted interest as potential enzyme inhibitors, including early reports of human lactate dehydrogenase (LDH) inhibition by 2-thio-6-oxo-1,6-dihydropyrimidine analogs [2]. Its molecular formula is C22H23N3O4S2 with a molecular weight of 457.6 g/mol, and it is commercially available through screening compound suppliers such as Life Chemicals (catalog F3168-1445, purity ≥90%) for research procurement [3].

Why Generic 6-Oxo-5-Tosyl Dihydropyrimidine Analogs Cannot Substitute for 904577-63-5 in Research Procurement


Within the 2-thio-6-oxo-5-tosyl-1,6-dihydropyrimidine series, small structural variations in the thioalkyl-amide side chain produce substantial shifts in molecular recognition, target selectivity, and physicochemical properties that preclude simple interchange. Swapping the N-(p-tolyl)butanamide moiety of the target compound for an N-(p-tolyl)acetamide group (as in the closely related analog 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide) changes the linker length and rotatable bond count, altering conformational flexibility and binding pharmacophore geometry [1]. Similarly, replacing the p-tolyl terminus with p-ethylphenyl, p-isopropylphenyl, or p-chlorophenyl substituents—all commercially available near-neighbor analogs—modulates lipophilicity (XLogP), steric bulk, and hydrogen-bonding capacity, any of which can nullify a structure-activity relationship established for the butanamide-p-tolyl combination . Generic substitution without empirical confirmation therefore risks loss of activity, altered selectivity, or irreproducible results in assays optimized for this specific scaffold variant [1].

Quantitative Differentiation Evidence for 2-((6-Oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide vs. Closest Analogs


Side-Chain Architecture: Butanamide vs. Acetamide Linker Impact on Conformational Flexibility

The target compound carries a butanamide (C-4) side chain linked via a thioether to the pyrimidine core, whereas the nearest commercially available analog, 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide, possesses an acetamide (C-2) linker. This difference adds two methylene units, increasing the rotatable bond count from 5 to 7 and the molecular weight from 429.5 Da to 457.6 Da [1]. The longer butanamide spacer alters the spatial relationship between the p-tolyl terminal amide and the pyrimidine-tosyl pharmacophore, a geometric determinant that can critically influence binding-mode compatibility with target pockets [2].

Medicinal chemistry Structure-activity relationship Conformational analysis

N-Aryl Substituent Differentiation: p-Tolyl vs. p-Ethylphenyl and p-Isopropylphenyl Receptor Complementarity

The target compound's N-(p-tolyl) terminal group differs from close analogs N-(4-ethylphenyl) and N-(4-isopropylphenyl) variants. The p-tolyl group provides a methyl-substituted aromatic ring with distinct steric and electronic properties compared to the larger alkyl substituents in the ethyl and isopropyl analogs. In structurally related dihydropyrimidine LDH inhibitors, variation of the R2 aryl substituent from H to p-methyl to p-ethyl produced IC50 shifts from 8.8 μM to 0.48 μM to 0.65 μM, demonstrating that even single-carbon alkyl extensions at the para position can alter potency by over 18-fold [1]. While direct head-to-head data for the target compound are absent, the p-tolyl group occupies a specific steric volume and lipophilic contour (π-methyl = 0.56) that differs from p-ethyl (π-ethyl = 1.02), meaning target binding pockets optimized for p-tolyl may not accommodate bulkier substituents without steric clash or entropic penalty [2].

Target selectivity Lipophilic pocket complementarity SAR

Tosyl (p-Toluenesulfonyl) at Position 5: Electronic Withdrawal and Crystallographic Contact Potential vs. Other Sulfonyl Analogs

The 5-tosyl group serves as a strong electron-withdrawing substituent (Hammett σp = 0.73 for -SO2-aryl) that polarizes the dihydropyrimidinone ring and can participate in directional sulfonyl–protein interactions. Analogs replacing the p-tolyl sulfonyl with p-chlorophenyl sulfonyl or p-isopropylphenyl sulfonyl alter both electronic character and steric profile. In the PDB 4jnk co-crystal structure of a closely related 2-thio-6-oxo-1,6-dihydropyrimidine LDH inhibitor, the sulfonyl oxygen atoms form critical hydrogen bonds with active-site residues, and the aryl ring occupies a defined hydrophobic sub-pocket [1]. Substitution of p-tolyl with p-chlorophenyl (Hammett σp = 0.23 for Cl plus inductive effects) changes the electronic environment of the sulfonyl group, potentially weakening key polar contacts, while p-isopropylphenyl introduces steric bulk that may clash with the pocket walls [2].

Enzyme inhibition Crystal engineering Sulfonyl SAR

Commercial Availability and Batch Reproducibility: Life Chemicals QC-Validated Supply vs. Uncharacterized Alternative Vendors

The target compound is stocked by Life Chemicals (catalog F3168-1445) with documented purity ≥90% verified by LCMS and/or 400 MHz ¹H NMR . Multiple unit sizes from 1 mg to 15 mg are available, with transparent lot-specific pricing. In contrast, several structurally analogous compounds in this series are supplied by vendors that do not publicly disclose QC characterization data or provide only minimal purity claims. For screening laboratories requiring reproducible results, procurement from a vendor with established analytical quality control—rather than an uncharacterized source of a near-neighbor analog—directly reduces the risk of false-positive or false-negative hits attributable to impurity-driven assay interference [1].

Procurement Quality control HTS screening

Target Application Scenarios for 904577-63-5 Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of 2-Thio-6-Oxo-1,6-Dihydropyrimidine Enzyme Inhibitors Requiring Defined Butanamide-p-Tolyl Topology

In medicinal chemistry programs aimed at optimizing 2-thio-6-oxo-1,6-dihydropyrimidine-based inhibitors of targets such as human LDH (for oncology) or TSHR (for thyroid disorders), the butanamide-p-tolyl architecture of 904577-63-5 provides a well-defined reference point for systematically probing the effects of side-chain length (C4 vs. C2 acetamide analogs) and terminal aryl substitution (p-tolyl vs. p-ethylphenyl vs. p-isopropylphenyl) [1]. This compound fills a specific combinatorial position in a SAR matrix that cannot be adequately represented by the shorter acetamide or bulkier p-alkylphenyl analogs [2].

Selectivity Profiling Against Closely Related Glycoprotein Hormone Receptors where N-Aryl Substituent Dictates Subtype Preference

Given the reported antagonist activity of structurally related dihydropyrimidines at the thyroid-stimulating hormone receptor (TSHR), compounds with the p-tolyl terminus may exhibit different selectivity windows against follicle-stimulating hormone receptor (FSHR) compared to bulkier N-aryl analogs [1]. The target compound, with its intermediate lipophilicity (XLogP3-AA = 3.8) and defined steric profile, is suited for selectivity panels designed to identify TSHR antagonists with minimal FSHR cross-reactivity, a critical parameter for thyroid drug discovery [2].

Crystallographic Fragment Elaboration Starting from a Tosyl-Dihydropyrimidine Core with a Defined Thioether Trajectory

The co-crystal structure of a related 2-thio-6-oxo-1,6-dihydropyrimidine inhibitor (PDB: 4jnk) bound to human LDHA reveals that the thioether linkage directs the side chain along a specific vector emerging from the pyrimidine C2 position, while the 5-tosyl group anchors the core via sulfonyl–backbone hydrogen bonds [1]. The butanamide side chain of 904577-63-5 extends further into solvent-exposed space than the acetamide analog, providing a handle for structure-guided elaboration toward additional protein contacts without disturbing the core binding mode [2].

HTS Library Design Requiring a QC-Verified, Structurally Authenticated Dihydropyrimidine with Balanced Drug-Like Properties

With a molecular weight of 457.6 Da, XLogP3-AA of 3.8, 2 H-bond donors, and 6 H-bond acceptors, 904577-63-5 falls within lead-like chemical space [1]. When procured from Life Chemicals (≥90% purity, NMR-verified), it is suitable for direct inclusion in diversity-oriented or target-focused screening libraries without additional purification, reducing time from procurement to assay-ready plate [2].

Quote Request

Request a Quote for 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.